Perfluoro(2-methyl-3-pentanone)

Overview

Description

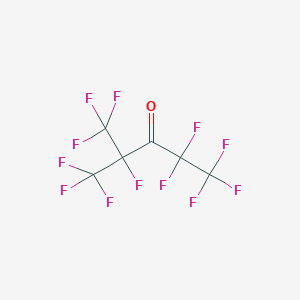

3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, also known as perfluoro-2-methyl-3-pentanone, is a fluorinated ketone with the molecular formula C6F12O and a molecular weight of 316.05 g/mol . This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique chemical properties, including high thermal stability and resistance to degradation .

Mechanism of Action

Perfluoro(2-methyl-3-pentanone), also known as 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one or Perfluoro-2-methyl-3-pentanone, is a fluorinated ketone with a wide range of applications . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of Perfluoro(2-methyl-3-pentanone) is heat . It is used as a fire suppression agent in scenarios where water-based fire suppression would be impractical or could damage expensive equipment or property .

Mode of Action

Perfluoro(2-methyl-3-pentanone) functions by rapidly removing heat to extinguish a fire before it starts. Its density enables it to displace air and thereby deprive the fire of oxygen .

Biochemical Pathways

Instead, it acts physically by absorbing heat and displacing oxygen, which are necessary for the combustion process .

Pharmacokinetics

It has a low water solubility (24-332.6mg/L at 25℃) and a high vapor pressure (31.6-40.4kPa at 20-25℃), indicating that it readily evaporates at room temperature .

Result of Action

The molecular and cellular effects of Perfluoro(2-methyl-3-pentanone) are primarily related to its ability to suppress fires. By rapidly removing heat and displacing oxygen, it prevents the chemical reactions necessary for combustion, thereby extinguishing the fire .

Action Environment

Environmental factors can influence the action of Perfluoro(2-methyl-3-pentanone). For example, its effectiveness as a fire suppressant can be affected by the presence of other gases, the temperature, and the pressure . Furthermore, photolysis in sunlight, hydrolysis, and hydration may be significant environmental sinks of Perfluoro(2-methyl-3-pentanone) .

Biochemical Analysis

Biochemical Properties

Perfluoro(2-methyl-3-pentanone) has outstanding flame retardant effects and is used in the protection of molten magnesium and fire extinguishing agents with no impact on the environment . The compound can undergo hydrolysis to produce PFPrA and CF3CFHCF3 (HFC-227ea) in a manner analogous to the Haloform reaction

Cellular Effects

It is known to be used as a fire suppressant, functioning by rapidly removing heat to extinguish a fire before it starts . Its density enables it to displace air and thereby deprive the fire of oxygen .

Molecular Mechanism

The molecular mechanism of Perfluoro(2-methyl-3-pentanone) involves its photolysis, which gives CF3CF2C· (O) and ·CF (CF3)2 radicals . This compound can undergo hydrolysis to produce PFPrA and CF3CFHCF3 (HFC-227ea) in a manner analogous to the Haloform reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the agent release of Perfluoro(2-methyl-3-pentanone) was completed in 2.0 s with the pipeline pressure peak of 1145 kPa and the pipeline temperature nadir of −10.6 °C . When keeping the other conditions unchanged, raising the filling pressure of Perfluoro(2-methyl-3-pentanone) reduces the discharge duration and the pipeline temperatures .

Dosage Effects in Animal Models

It is known that the compound has a low toxicity profile, with an oral LD50 >2,000 mg/kg (rat) and a dermal LD50 >2,000 mg/kg (rat) .

Metabolic Pathways

The metabolic pathways of Perfluoro(2-methyl-3-pentanone) involve its photolysis, which gives CF3CF2C· (O) and ·CF (CF3)2 radicals . This compound can undergo hydrolysis to produce PFPrA and CF3CFHCF3 (HFC-227ea) in a manner analogous to the Haloform reaction .

Transport and Distribution

The transportation characteristics of Perfluoro(2-methyl-3-pentanone) have been studied in a horizontal straight pipe with the temperature and pressure recorded synchronously . The flow behaviors of the agents in pipes greatly affect its dispersion in space, as well as the fire extinguishing results .

Preparation Methods

The synthesis of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- typically involves the reaction of methyl cyanoacetate with difluoromethyl anhydride under high-temperature conditions . The reaction is followed by purification and separation using gas chromatography or column chromatography . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions typically yield perfluorinated alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions are perfluorinated carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to degradation . Similar compounds include:

Perfluoro-2-methyl-3-pentanone: Another fluorinated ketone with similar properties.

Perfluoroethyl perfluoroisopropyl ketone: Known for its use in fire suppression and cooling systems.

Heptafluoroisopropylpentafluoroethyl ketone: Used in similar applications but with slightly different chemical properties.

These compounds share similar applications but differ in their specific chemical structures and properties, making 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- unique in its own right .

Properties

IUPAC Name |

1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLFHPWPTXWZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF2C(O)CF(CF3)2, C6F12O | |

| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074932 | |

| Record name | Perfluoro-2-methyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756-13-8 | |

| Record name | 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-2-methyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-methyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl )-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)

![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)

![3,3'-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide]](/img/structure/B35975.png)